EDTA.Mg.2Na.4H2O

Description

Historical Development of EDTA as a Chelating Agent in Academic Inquiry

The journey of EDTA from a laboratory synthesis to a cornerstone of chelation chemistry began in the 1930s. In 1935, the Austrian chemist Ferdinand Münz, while working for I.G. Farben in Germany, first synthesized EDTA. illinois.edu Münz's initial goal was to find a substitute for citric acid as a water-softening agent to improve the dyeing process in the textile industry. illinois.eduhealthchoicesnow.com He reasoned that a polyaminopolycarboxylic acid would be a more effective chelating agent than the aminocarboxylic acids known at the time. illinois.edu The industrial production of EDTA commenced in Germany in 1939. acs.org

The foundational academic research that solidified EDTA's importance as a chelating agent was conducted by the Swiss chemist Gerold Schwarzenbach in the 1940s. atamanchemicals.comwikipedia.org Schwarzenbach was the first to systematically study the complex-forming abilities of aminocarboxylic acids and recognized the exceptional stability of the metal complexes formed by EDTA. acs.orgmetrohm.com His pioneering work elucidated the principles of chelation and established EDTA as a versatile and potent ligand for a wide range of metal ions. wikipedia.orgacs.orgmetrohm.com This research laid the groundwork for the widespread use of EDTA in analytical chemistry, particularly in complexometric titrations for determining water hardness, a technique that gained popularity from the 1950s onwards. metrohm.com

The initial synthesis of EDTA by Münz involved the reaction of ethylenediamine (B42938) with monochloroacetic acid and sodium hydroxide (B78521). illinois.edu A more common industrial synthesis method that was developed later involves the reaction of 1,2-diaminoethane (ethylenediamine), formaldehyde, water, and sodium cyanide, which yields the tetrasodium (B8768297) salt of EDTA. This can then be converted to the acidic forms.

Foundational Academic Research on the Significance of EDTA.Mg.2Na.4H2O within Coordination Chemistry

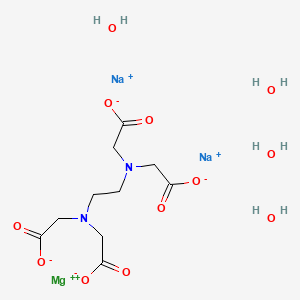

In coordination chemistry, the EDTA⁴⁻ anion is a hexadentate ligand, meaning it can form six bonds with a central metal ion. wikipedia.orgmetrohm.com This high denticity results in the formation of very stable coordination compounds with most metal cations. wikipedia.org The resulting complexes, such as with magnesium, are often anionic and thus highly soluble in water. wikipedia.org

The compound Ethylenediaminetetraacetic acid disodium (B8443419) magnesium salt tetrahydrate (this compound) is a specific salt of EDTA where magnesium is chelated by the EDTA anion, and two sodium ions are present to balance the charge, with four water molecules incorporated into the crystal structure. scbt.comnih.gov This compound is utilized as a source of magnesium and as a chelating agent in various research and industrial applications. fishersci.at

Research into the structure and dynamics of metal-EDTA complexes has provided significant insights. For instance, studies have shown that the [MgEDTA]²⁻ complex in an aqueous solution typically forms a six-fold octahedral complex. science.gov This is in contrast to the calcium analogue, [CaEDTA]²⁻, which often exhibits a seven-fold coordination by including a water molecule. science.gov The stability of metal-EDTA complexes is a critical aspect of their function, and it is quantified by the stability constant (K). The logarithm of the stability constant for the Mg(II)-EDTA complex is 8.69. scispace.comscielo.br This indicates a high affinity between magnesium and EDTA, although it is less stable than the complexes formed with other divalent metals like copper (log K = 18.80) or zinc (log K = 16.50). scispace.comscielo.br This difference in stability allows for the selective chelation of metal ions. metrohm.com

The formation of magnesium-EDTA complexes has been studied in various contexts. For example, research on magnesium oxysulfate cement has shown that the formation of magnesium-EDTA complexes can act as nucleation sites for hydration products, leading to a more compact and durable microstructure. researchgate.net

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₂MgN₂Na₂O₈·4H₂O scbt.com |

| Molecular Weight | 430.56 g/mol scbt.comnih.gov |

| IUPAC Name | magnesium;disodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;tetrahydrate nih.gov |

| CAS Number | 29932-54-5 scbt.comnih.gov |

Logarithm of Stability Constants (log K) for EDTA with Various Metal Ions

| Metal Ion | log K |

|---|---|

| Mg(II) | 8.69 scispace.comscielo.br |

| Ca(II) | 10.70 |

| Mn(II) | 14.04 |

| Fe(II) | 14.33 |

| Co(II) | 16.31 |

| Zn(II) | 16.50 scispace.comscielo.br |

| Pb(II) | 18.04 |

| Cu(II) | 18.80 scispace.comscielo.br |

Structure

3D Structure of Parent

Properties

IUPAC Name |

magnesium;disodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O8.Mg.2Na.H2O/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;;;1H2/q;+2;2*+1;/p-4 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFRDBGYJSLDMHQ-UHFFFAOYSA-J | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].O.[Na+].[Na+].[Mg+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14MgN2Na2O9 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00583348 | |

| Record name | Magnesium sodium 2,2',2'',2'''-(ethane-1,2-diyldinitrilo)tetraacetate--water (1/2/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.51 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29932-54-5 | |

| Record name | Magnesium sodium 2,2',2'',2'''-(ethane-1,2-diyldinitrilo)tetraacetate--water (1/2/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Coordination Chemistry and Fundamental Chelation Mechanisms of Edta.mg.2na.4h2o

Theoretical Framework of Aminopolycarboxylic Acid Ligands in Complex Formation

Aminopolycarboxylic acids (APCAs) like EDTA are polydentate ligands, meaning they possess multiple donor atoms capable of binding to a central metal ion. researchgate.net These donor sites, which include nitrogen atoms and the oxygen atoms of the carboxylate groups, allow APCAs to form highly stable, ring-like structures known as chelates. researchgate.netchemeurope.com The formation of these stable complexes is a key feature of APCA ligands. researchgate.net

EDTA is typically a hexadentate ligand, meaning it can form up to six coordinate bonds with a metal ion through its two nitrogen atoms and four carboxylate groups. wikipedia.orgchemeurope.comvedantu.com This high denticity allows EDTA to effectively wrap around a metal ion, forming a very stable complex. chemeurope.comnumberanalytics.com

In the case of the magnesium-EDTA complex, EDTA generally acts as a hexadentate ligand, forming a 1:1 complex with the Mg²⁺ ion. quora.com The magnesium ion is coordinated by the two nitrogen atoms and four carboxylate oxygen atoms of the EDTA molecule. quora.comnih.gov However, the coordination number of the metal ion can influence the binding, and in some cases, not all six donor sites of EDTA may bind to the metal. For instance, in some complexes, water molecules can also be part of the coordination sphere. wikipedia.org

The effectiveness of EDTA as a chelating agent is highly dependent on the pH of the solution. ncsu.edu EDTA is a polyprotic acid, meaning it can exist in different protonated forms depending on the pH. pearson.com The fully deprotonated form, Y⁴⁻, is the most effective for complexation. acs.org

As the pH of a solution increases, EDTA loses protons, and the concentration of the Y⁴⁻ species increases. pearson.comnih.govplos.org Consequently, the chelating ability of EDTA is enhanced at higher pH values. nih.govplos.orgmdpi.com For magnesium, complexation with EDTA is generally favored in neutral to alkaline conditions. ncsu.edu For instance, titrations of Mg²⁺ with EDTA are typically carried out at a buffered pH of 10 to ensure quantitative complex formation. truman.edutitrations.info Below pH 4, there is virtually no complexing effect for magnesium by EDTA. ncsu.edu The stability of the Mg-EDTA complex is independent of pH in the range of 7-11. researchgate.net

The various protonated forms of EDTA exist in equilibrium, and their relative concentrations are determined by the solution's pH. The pKa values for the deprotonation of the four carboxylic acid groups and two amino groups of EDTA are approximately 0, 1.5, 2, 2.66, 6.16, and 10.24. wikipedia.org

Ligand Denticity and Observed Binding Modes of EDTA and its Magnesium Complex

Complexation Thermodynamics and Reaction Kinetics of Magnesium-EDTA Interactions

The interaction between magnesium and EDTA involves both thermodynamic and kinetic considerations that determine the stability and formation rate of the resulting complex.

The stability of the magnesium-EDTA complex is quantified by its stability constant (K_f) or, more commonly, its logarithm (log K_f). A higher stability constant indicates a more stable complex. numberanalytics.com The log K_f value for the Mg²⁺–EDTA complex is reported to be 8.79. laboratorynotes.com

The stability of metal-EDTA complexes can be affected by the presence of other substances that can compete with EDTA for the metal ion or with the metal ion for EDTA. libretexts.org The conditional formation constant (K'f) is used to describe the stability of the complex under specific pH conditions. pearson.com

| Metal Ion | log K |

|---|---|

| Mg²⁺ | 8.79 laboratorynotes.com |

| Ca²⁺ | 10.69 |

| Fe³⁺ | 25.1 laboratorynotes.com |

| Mn²⁺ | 13.89 laboratorynotes.com |

This table presents the logarithmic stability constants for the complexes of various metal ions with EDTA. A higher value indicates a more stable complex.

Isothermal titration calorimetry studies have shown that the reaction between Mg²⁺ and EDTA in a HEPES buffer at pH 7.4 is endothermic. acs.org This is in contrast to the reaction with Ca²⁺, which is exothermic under the same conditions. acs.org The enthalpy of the reaction is influenced by the protonation state of EDTA and the buffer used. acs.org

The formation of the Mg-EDTA complex proceeds through a series of steps. Kinetic studies on the dissociation of magnesium aminocarboxylate complexes, including EDTA, have provided insights into the formation mechanism. nih.gov

The rate-determining step in the formation of the Mg-EDTA complex is believed to be the loss of the first water molecule from the hydration shell of the magnesium ion and the subsequent formation of the first bond between the metal and the ligand. nih.gov The reaction between Mg²⁺ and the H₂Y²⁻ form of EDTA can be represented as:

Mg²⁺ + H₂Y²⁻ ⇌ MgY²⁻ + 2H⁺ truman.edustansacademy.com

EDTA can also influence the kinetics of enzymatic reactions that involve magnesium as a cofactor. nih.gov In some cases, EDTA has been observed to act as a competitive inhibitor for enzymes that process dNTPs, binding to the active site. nih.govresearchgate.net

Determination and Interpretation of Stability Constants for Mg-EDTA Complexes

Structural Elucidation of the Magnesium-EDTA Coordination Environment

The three-dimensional structure of the magnesium-EDTA complex reveals how the ligand wraps around the central metal ion. In the [Mg(EDTA)]²⁻ complex, the magnesium ion is typically coordinated in an octahedral geometry. quora.com The coordination involves the two nitrogen atoms and one oxygen atom from each of the four carboxylate groups of the EDTA ligand. quora.comnih.gov

However, the coordination environment can be more complex. For example, in some cases, water molecules can also coordinate to the magnesium ion, leading to a seven-coordinate complex. wikipedia.org The smaller size of the Mg²⁺ ion compared to Ca²⁺ leads to a tighter binding with EDTA, which can be observed through spectroscopic techniques like infrared spectroscopy. nih.gov Computational studies have also been used to investigate the binding geometries and the influence of hydration on the structure of the Mg-EDTA complex. researchgate.net

Analysis of Octahedral Geometry and Conformational Aspects in Mg-EDTA Complexes

The complex formed between the magnesium ion (Mg²⁺) and ethylenediaminetetraacetic acid (EDTA) is a classic example of chelation in coordination chemistry. The EDTA anion, specifically (EDTA)⁴⁻, functions as a hexadentate ligand. This means it uses six donor atoms to bind to the central magnesium ion. These donor atoms are the two nitrogen atoms from the ethylenediamine (B42938) backbone and four oxygen atoms, one from each of the carboxylate groups. vedantu.comquora.com This multidentate binding "wraps" the magnesium ion, leading to the formation of a highly stable 1:1 complex, [Mg(EDTA)]²⁻. echemi.comquora.com

The coordination of the six donor atoms around the central Mg²⁺ ion results in an octahedral geometry. quora.comechemi.com However, this is not a perfect octahedron. The structure is distorted due to the geometric constraints imposed by the ligand itself. The EDTA ligand forms five separate chelate rings upon coordination with the metal ion:

One five-membered ethylenediamine ring (G-ring) involving the two nitrogen atoms.

Four five-membered glycinate (B8599266) rings (R-rings) each involving a nitrogen atom and an oxygen atom from an adjacent carboxylate group.

| Structural Feature | Description | Reference |

|---|---|---|

| Coordination Number | 6 | quora.com |

| Geometry | Distorted Octahedral | quora.comechemi.com |

| Ligand Denticity | Hexadentate | vedantu.com |

| Donor Atoms | 2 Nitrogen, 4 Oxygen | vedantu.comquora.com |

| Chelate Rings Formed | 5 (1 ethylenediamine ring, 4 glycinate rings) | researchgate.net |

Role of Hydration in the Solid-State and Solution-Phase Structure (e.g., Tetrahydrate)

The compound EDTA.Mg.2Na.4H₂O is chemically described as the tetrahydrate of the disodium (B8443419) magnesium EDTA salt, with the formula Na₂[Mg(EDTA)]·4H₂O. nih.gov The water molecules of hydration are crucial to the structure and properties of the compound in both its solid and solution phases.

Solid-State Structure

Solution-Phase Structure

When Na₂[Mg(EDTA)]·4H₂O dissolves in water, the crystal lattice breaks down and the components dissociate into solvated ions: two Na⁺(aq) ions and one [Mg(EDTA)]²⁻(aq) complex. The four water molecules of hydration become part of the bulk solvent. wikipedia.org The fundamental octahedral coordination geometry of the [Mg(EDTA)]²⁻ complex remains intact in solution due to the high stability endowed by the chelate effect. wikipedia.orgnih.gov

In aqueous solution, water molecules form a secondary, or outer, coordination sphere around the complex. They interact with the charged carboxylate groups on the exterior of the complex via transient hydrogen bonds. researchgate.net The dissolution and stability of the complex in water are facilitated by the solvation of the charged anionic complex and the sodium cations by the polar water molecules. wikipedia.org Studies using ¹H-NMR have shown that the chemical environment, and thus the 3D conformation of the EDTA complex in solution, is distinct for different chelated ions like Mg²⁺, reflecting a stable and well-defined structure in the aqueous phase. scholaris.canih.gov

| Phase | Role of Water Molecules | Reference |

|---|---|---|

| Solid-State (Crystal) | Integral to the crystal lattice, forming extensive hydrogen bond networks that stabilize the structure. Not directly coordinated to Mg²⁺. | aip.orgresearchgate.net |

| Solution-Phase (Aqueous) | Act as the solvent, solvating the Na⁺ and [Mg(EDTA)]²⁻ ions. Form a transient secondary coordination sphere around the complex. | researchgate.netwikipedia.org |

Advanced Spectroscopic and Structural Characterization Techniques for Edta.mg.2na.4h2o

Application of Vibrational Spectroscopy (Fourier Transform Infrared, Raman) for Ligand-Metal Interaction Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, is a powerful tool for probing the coordination environment of the magnesium ion and the conformational state of the EDTA ligand.

Fourier Transform Infrared (FTIR) Spectroscopy:

FTIR spectroscopy of Mg-EDTA complexes reveals characteristic shifts in the vibrational frequencies of the carboxylate (COO⁻) and C-N groups upon chelation. researchgate.net The analysis of these shifts provides direct evidence of the ligand-metal interaction. In the free EDTA ligand, the carboxylic acid groups show a characteristic C=O stretching vibration. Upon deprotonation and coordination to the Mg²⁺ ion, this band is replaced by two distinct bands corresponding to the asymmetric and symmetric stretching vibrations of the carboxylate group. scielo.br

Studies on related Mg/Cu-EDTA complexes show a broad and strong IR band around 3425 cm⁻¹ due to the O-H stretching of water molecules. scielo.brscielo.br The CH₂ group stretching vibrations are observed around 2960 and 2920 cm⁻¹. scielo.br The difference in the wavenumber between the antisymmetric and symmetric carboxylate stretches (Δν) provides information about the coordination mode. For instance, in a MgCu(EDTA)·6H₂O complex, the Δν for monodentate carboxylate groups is 214 cm⁻¹, which is significantly higher than the 168 cm⁻¹ observed for bridging carboxylate groups. scielo.br Cryogenic ion vibrational spectroscopy studies on [Mg(EDTA)(H₂O)n]²⁻ complexes indicate that for Mg²⁺, microhydration primarily involves the carboxylate groups rather than direct interaction with the dication. acs.org

Raman Spectroscopy:

Raman spectroscopy complements FTIR by providing information on non-polar bonds and symmetric vibrations. In the Raman spectrum of MgCu(EDTA)·6H₂O, the symmetric and antisymmetric carboxylate stretching vibrations are clearly differentiated, which can be less distinct in the IR spectrum. scielo.brscielo.br Studies on similar metal-EDTA complexes have utilized Raman spectroscopy to identify characteristic peaks corresponding to the chelated structure. researchgate.net

Interactive Table: Key Vibrational Frequencies for Mg-EDTA Complexes

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Significance | References |

| O-H Stretch (water) | ~3425 | Presence of hydration water | scielo.brscielo.br |

| C-H Stretch (CH₂) | ~2960, ~2920 | Aliphatic backbone of EDTA | scielo.br |

| Antisymmetric COO⁻ Stretch | ~1618 | Coordinated carboxylate group | researchgate.net |

| Symmetric COO⁻ Stretch | ~1385 | Coordinated carboxylate group | researchgate.net |

| C-N Stretch | ~1076-1131 | Indication of chelation | researchgate.net |

X-ray Diffraction (XRD) and Single Crystal X-ray Crystallography for Solid-State Structural Determination

X-ray diffraction techniques are indispensable for elucidating the precise three-dimensional arrangement of atoms in the crystalline solid state of EDTA.Mg.2Na.4H2O.

X-ray Diffraction (XRD):

Powder XRD is used to identify the crystalline phases and assess the purity of the synthesized compound. The diffraction pattern of a crystalline material is unique and serves as a fingerprint. For instance, in the synthesis of related metal-EDTA complexes, XRD is used to confirm the formation of the desired crystal structure and determine the crystallite size. researchgate.net For MgAl-EDTA layered double hydroxides, diffraction peaks at specific 2θ values confirm the crystallized hydrotalcite structure. researchgate.net

Single Crystal X-ray Crystallography:

Interactive Table: Crystallographic Data for a Related Magnesium-EDTA Complex

| Parameter | Value | Reference |

| Crystal System | Monoclinic | osti.gov |

| Space Group | P2₁ | osti.gov |

| a (Å) | 6.779 | osti.gov |

| b (Å) | 13.373 | osti.gov |

| c (Å) | 25.054 | osti.gov |

| β (deg) | 96.55 | osti.gov |

| Z | 4 | osti.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-Phase Conformational and Dynamic Studies

NMR spectroscopy is a powerful technique for investigating the structure and dynamics of this compound in solution. Both ¹H and ¹³C NMR provide valuable information about the chelation environment.

Upon chelation with Mg²⁺, the ¹H NMR spectrum of EDTA shows distinct changes. The signals corresponding to the ethylene (B1197577) and acetate (B1210297) protons shift, and their multiplicity can change due to the restricted motion upon complexation. scholaris.caresearchgate.net Studies have shown that free EDTA and chelated EDTA exhibit unique spectral patterns, allowing for the quantification of metal ions like Mg²⁺. scholaris.caresearchgate.netcdnsciencepub.com For Mg-EDTA, at a pH of 6.5, the 8-proton chelated complex shows a quartet, which can be distinguished from the peak of free EDTA. scholaris.ca

¹³C NMR studies on the Zn²⁺-EDTA complex, a system chemically similar to Mg²⁺-EDTA, have provided insights into the structure and dynamics through relaxation measurements. nih.gov Temperature-dependent studies allow for the determination of activation energies for the motion of different carbon atoms within the EDTA backbone. nih.gov

Dynamic NMR (DNMR) studies on EDTA complexes reveal intramolecular exchange processes, such as nitrogen inversion and acetate scrambling. researchgate.netacs.org These studies indicate that for many diamagnetic metal-EDTA complexes, there is a dynamic equilibrium between different conformational isomers in solution. rsc.orgrsc.org

Interactive Table: Representative ¹H NMR Chemical Shifts for Mg-EDTA

| Proton Environment | Chemical Shift (ppm) | Multiplicity | pH | Reference |

| Chelated Ethylene Protons | 3.25 - 3.31 | Quartet | 7.00 - 7.50 | scholaris.ca |

| Free EDTA Ethylene Protons | Varies with pH | Singlet | Varies | scholaris.ca |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a crucial analytical technique for confirming the molecular weight of this compound and elucidating its fragmentation pathways.

Electrospray ionization mass spectrometry (ESI-MS) is particularly well-suited for the analysis of metal-EDTA complexes. nih.govcapes.gov.brosti.gov ESI-MS allows for the detection of intact metal-EDTA complex ions, such as [Mg(EDTA)]²⁻, directly from solution. researchgate.net This technique can confirm the formation of the 1:1 complex and can be used for quantitative analysis. osti.gov

The fragmentation behavior of EDTA and its metal complexes has been investigated using techniques like collision-induced dissociation (CID). nih.gov The fragmentation patterns are characteristic of the metal ion and the structure of the complex. nih.govresearchgate.net For the methylated derivative of EDTA, the mass spectrum shows a molecular ion peak and characteristic fragment ions corresponding to the loss of specific functional groups. researchgate.net High-resolution mass spectrometry can provide undoubted assignment of elemental compositions for the fragment ions. nih.gov

Interactive Table: ESI-MS Data for Mg-EDTA Complex

| Ion | m/z (observed) | Ionization Mode | Significance | Reference |

| [EDTA -3H + Mg]⁻ | [Data not available in search results] | Negative | Confirms 1:1 Mg-EDTA complex | researchgate.net |

| [Free EDTA + H]⁺ | ~293 | Positive | Uncomplexed EDTA | researchgate.net |

| [EDTA + Na]⁺ | ~315 | Positive | Monosodium salt of EDTA | researchgate.net |

| [EDTA + 2Na]⁺ | ~337 | Positive | Disodium (B8443419) salt of EDTA | researchgate.net |

Electron Microscopy (Scanning Electron Microscopy, Transmission Electron Microscopy) for Morphological and Nanostructural Investigations

Electron microscopy techniques, including Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are employed to visualize the morphology and nanostructure of solid this compound.

Scanning Electron Microscopy (SEM):

SEM provides high-resolution images of the surface topography of the material. It has been used to study the morphology of various metal-EDTA complexes, revealing details about their particle shape and size distribution. researchgate.netscience.gov For instance, SEM analysis of a related complex showed a spherical shape with sizes ranging from 50 to 280 nm. science.gov In the synthesis of ZnO nanostructures using EDTA as a chelating agent, SEM images showed that the morphology of the nanostructures is dependent on the concentration of the Zn-EDTA complex. cecri.res.in

Transmission Electron Microscopy (TEM):

TEM offers even higher resolution than SEM and can be used to investigate the internal structure and crystallographic properties of nanoparticles. It has been used in conjunction with SEM to characterize the size and uniformity of nanoparticles prepared using EDTA as a chelating agent. researchgate.net

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Oxidation State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and the chemical (oxidation) state of the elements on the surface of the material.

Computational Chemistry and Molecular Modeling of Edta.mg.2na.4h2o Complexes

Density Functional Theory (DFT) Studies on Electronic Structure, Bonding, and Energetics

Density Functional Theory (DFT) is a computational quantum mechanical method used to investigate the electronic structure of many-body systems. It has been extensively applied to study the complexes of ethylenediaminetetraacetic acid (EDTA) with various metal ions, including magnesium. researchgate.netresearchgate.net DFT calculations provide detailed information about the geometry, bonding characteristics, and energetic properties of the [Mg(EDTA)]²⁻ complex.

Electronic Structure and Bonding: DFT studies reveal that in the [Mg(EDTA)]²⁻ complex, the magnesium ion is typically coordinated by the two nitrogen atoms and four oxygen atoms from the carboxylate groups of the EDTA ligand, forming a hexacoordinate structure. researchgate.net However, some studies also indicate the possibility of a heptacoordinated structure where a water molecule also binds to the magnesium ion, resulting in a pentagonal bipyramidal geometry. researchgate.net Quantum mechanical simulations have shown that a six-fold octahedral complex is the more commonly observed structure for [Mg(EDTA)]²⁻ in aqueous solutions. nih.gov

Natural Bond Orbital (NBO) analysis, a method used to study charge distribution and donor-acceptor interactions, shows that the formation of the complex is significantly influenced by the interaction between the non-bonded electrons of EDTA's nitrogen and oxygen atoms and the vacant orbitals of the magnesium ion. sioc-journal.cn Energy partitioning analysis further helps in assessing the nature of the bonding, distinguishing between ionic and covalent contributions. researchgate.net DFT calculations have established a binding selectivity order for EDTA⁴⁻ with various cations as Mg²⁺ > Ca²⁺ > Sr²⁺ > Na⁺ > K⁺ > Rb⁺, highlighting the strong affinity of EDTA for magnesium. researchgate.net

Energetics: The stability of the metal-ligand complex can be quantified by calculating binding energies and Gibbs free energies of complexation. sioc-journal.cn DFT calculations are used to determine these energetic properties, providing a theoretical basis for the high stability of the [Mg(EDTA)]²⁻ complex. mdpi.com For instance, studies have designed thermodynamic cycles to compute the binding energies of cations with EDTA in aqueous solutions, showing a clear order of complexation stability among different metal ions. sioc-journal.cn The energetic cost for EDTA to adopt a favorable conformation for chelating a metal ion is relatively low, estimated to be around 1 kcal/mole, which facilitates the complexation process. mdpi.com

| Property | Description | Typical Finding | Reference |

|---|---|---|---|

| Coordination Number | Number of ligand atoms directly bonded to the central Mg²⁺ ion. | Primarily 6 (hexacoordinate, octahedral), with possibilities of 7 (heptacoordinate) including a water molecule. | researchgate.netnih.gov |

| Geometry | The 3D arrangement of the atoms in the complex. | Distorted octahedral for 6-coordination; pentagonal bipyramidal for 7-coordination. | researchgate.netnih.gov |

| Key Interactions | Primary electronic interactions responsible for bond formation. | Donation of lone pair electrons from N and O atoms of EDTA to vacant orbitals of Mg²⁺. | sioc-journal.cn |

| Binding Affinity | The strength of the binding between Mg²⁺ and EDTA⁴⁻. | Higher than for alkali metal ions and larger alkaline earth metals like Ca²⁺ and Sr²⁺. | researchgate.net |

Molecular Dynamics (MD) Simulations for Investigating Complex Solvation and Dynamical Behavior

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. For [Mg(EDTA)]²⁻, MD simulations, often combined with quantum mechanics in QM/MM (Quantum Mechanics/Molecular Mechanics) approaches, are invaluable for understanding its behavior in an aqueous solution. nih.gov

Complex Solvation: MD simulations provide a detailed picture of how water molecules arrange around the [Mg(EDTA)]²⁻ complex. This solvation structure is crucial for the complex's stability and reactivity. The magnesium ion in aqueous solution is known to have a tightly bound first solvation shell consisting of six water molecules in an octahedral arrangement. osu.edu When complexed with EDTA, the ligand replaces these water molecules. MD simulations can analyze the remaining water structure around the periphery of the complex and investigate the dynamics of any water molecules that may remain coordinated to the magnesium ion. nih.gov For Mg²⁺, microhydration tends to involve the carboxylate groups of the EDTA ligand rather than direct contact with the central ion. researchgate.net

Dynamical Behavior: MD simulations can track the dynamic behavior of the complex over time. This includes the flexibility of the EDTA ligand, the vibrations of the Mg-N and Mg-O bonds, and the exchange of any coordinated water molecules with the bulk solvent. nih.gov For instance, simulations have shown that while the [Mg(EDTA)]²⁻ complex predominantly forms a stable six-fold octahedral structure, transient seven-coordinate structures can appear on a picosecond timescale. researchgate.netnih.gov These simulations are also used to understand the aggregation behavior of related complexes and the role of intermolecular bridging by metal ions. mdpi.com

| Parameter | Description | Typical Observation | Reference |

|---|---|---|---|

| Dominant Structure | The most frequently observed coordination geometry in solution. | Six-fold octahedral complex. | nih.gov |

| Transient Structures | Short-lived alternative coordination geometries. | Trigonal prismatic configurations have been observed for very short periods (~1 ps). | nih.gov |

| Solvation Shell | Arrangement of water molecules around the complex. | Water molecules primarily interact with the exterior carboxylate groups of the EDTA ligand. | researchgate.net |

| Ion Pairing | Interaction with counter-ions like Na⁺. | Simulations can model the distribution and dynamics of counter-ions around the anionic complex. | researchgate.net |

Theoretical Prediction of Complex Stability, Reactivity, and Spectroscopic Properties

Computational methods are increasingly used to predict the properties of metal complexes, offering a route to understand and sometimes pre-empt experimental measurements.

Complex Stability and Reactivity: The thermodynamic stability of a complex in solution is given by its stability constant (or formation constant). DFT calculations can be employed to compute the Gibbs free energy of the complexation reaction, which can then be used to predict these stability constants. uzh.ch Such predictions have shown excellent correlation with experimental data for various metal-ligand systems. uzh.ch Reactivity, such as susceptibility to oxidation or reduction, can be explored by analyzing the complex's frontier molecular orbitals (HOMO and LUMO). osti.gov The energy and composition of these orbitals provide insight into the intrinsic redox properties of the complex. osti.gov

Spectroscopic Properties: Theoretical calculations can predict various spectroscopic properties, which serves as a powerful tool for interpreting experimental spectra.

Infrared (IR) Spectroscopy: DFT calculations can compute the vibrational frequencies of the complex. sioc-journal.cn These calculated frequencies help in assigning the absorption bands observed in experimental IR spectra to specific molecular motions, such as the ν(M-N) and ν(M-O) stretching vibrations. researchgate.netsioc-journal.cn Theoretical predictions have indicated that the ion-water vibrational mode around 250 cm⁻¹ could be a distinctive measure to experimentally detect a coordinating water molecule. nih.gov

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis) of the complex. acs.org This helps in understanding the electronic transitions responsible for the observed color and absorbance properties.

NMR Spectroscopy: While more complex, computational methods can also predict NMR parameters. Recent studies on related Fe(III)-EDTA derivatives have used DFT to predict coordination environments, which influences the complex's magnetic and relaxation properties relevant to NMR and MRI applications. rsc.org

Development and Application of Quantitative Structure-Activity Relationships (QSAR) for Chelation Efficiency

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that aim to relate the chemical structure of compounds to their biological or chemical activity. In the context of chelation, QSAR can be used to predict the chelation efficiency or stability of complexes based on the molecular descriptors of the ligands.

While most QSAR studies focus on series of different ligands rather than a single one, the principles can be applied to understand the chelation efficiency of EDTA and its analogs for ions like Mg²⁺. canada.ca The "activity" in this context would be the stability constant of the metal complex.

Development and Application: A QSAR model for chelation would involve several steps:

Data Set: A series of aminopolycarboxylate ligands with known stability constants for Mg²⁺ would be compiled. helsinki.fi

Descriptor Calculation: For each ligand, a set of molecular descriptors would be calculated. These can include electronic (e.g., partial charges, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), and topological descriptors.

Model Building: Statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms would be used to build a mathematical equation linking the descriptors to the observed chelation efficiency (e.g., log K). researchgate.net

Validation: The model's predictive power would be rigorously tested using internal and external validation techniques.

Such models can guide the rational design of new chelating agents with improved affinity or selectivity for specific metal ions. mdpi.com By understanding which structural features of a ligand like EDTA are most critical for binding Mg²⁺, researchers can propose modifications to create even more effective chelators for various industrial or environmental applications. helsinki.firesearchgate.net

Environmental Chemistry and Remediation Mechanisms Involving Edta.mg.2na.4h2o

Mechanisms of Metal Mobilization and Sequestration in Environmental Matrices

The application of EDTA.Mg.2Na.4H2O in environmental contexts, such as soil remediation, involves intricate mechanisms that influence the fate and transport of metal ions.

Chelation-Assisted Dissolution of Metal Oxides and Hydroxides

EDTA is a powerful chelating agent that can form stable, water-soluble complexes with a wide range of metal ions. dojindo.com This property is central to its ability to dissolve metal oxides and hydroxides, which are common forms of metal contaminants in soils and sediments. The dissolution process is often initiated by the adsorption of the EDTA complex onto the surface of the metal oxide or hydroxide (B78521). science.gov Following adsorption, the complex can dissociate at the surface, leading to the release of a metal-EDTA complex into the solution. science.gov

Ion Exchange Processes and Cation Competition in Soil Systems

Soil particles, particularly clay minerals and organic matter, possess negatively charged surfaces that can adsorb and exchange cations. odu.edu Common exchangeable cations in soils include calcium (Ca²⁺), magnesium (Mg²⁺), potassium (K⁺), and sodium (Na⁺). soilweb.ca The introduction of this compound into a soil system initiates competitive ion exchange processes.

The magnesium and sodium ions in this compound can participate in these exchange reactions, potentially displacing other cations from the soil's exchange sites. scielo.org.mx However, the more significant process is the chelation of cations from the soil matrix by the EDTA ligand. EDTA has a high affinity for a variety of metal cations and can extract them from the soil, forming soluble metal-EDTA complexes. nih.gov This process is influenced by the relative concentrations of different cations and their respective stability constants with EDTA. dojindo.com

In soils contaminated with heavy metals, EDTA can effectively mobilize these toxic metals by forming strong, soluble complexes, which is a principle utilized in soil washing remediation techniques. nih.govscielo.br The presence of more abundant cations like Ca²⁺ and Mg²⁺ can influence the efficiency of heavy metal extraction due to competition for the EDTA ligand. scielo.org.mx For example, to mitigate the detrimental effects of Na₂EDTA on soil structure, CaEDTA is sometimes used in soil remediation, as the calcium helps to maintain soil aggregate stability. nih.gov

Interactions with Soil Organic Matter and Mineral Components

The introduction of EDTA can disrupt these natural associations. EDTA can form strong complexes with cations like Ca²⁺ and Mg²⁺, which often act as bridges between negatively charged organic molecules and clay mineral surfaces. nih.govsaskoer.ca This can lead to changes in the composition of humic substances and their binding to soil minerals. nih.gov Studies have shown that soil washing with EDTA can lead to a decrease in the free fraction of humic acids due to the disturbance of intermolecular bonds. d-nb.info

Furthermore, EDTA can interact directly with mineral surfaces. The adsorption of EDTA onto minerals can either enhance or inhibit the adsorption of other substances. For example, the presence of EDTA can decrease the adsorption of heavy metals like cadmium and lead onto soil minerals by forming soluble complexes that are less likely to bind to the mineral surfaces. researchgate.net The extent of this effect depends on the type of mineral, the concentration of EDTA, and the specific heavy metal. researchgate.net

Environmental Fate and Degradation Pathways of EDTA Complexes

Once introduced into the environment, EDTA and its metal complexes are subject to various degradation processes that determine their persistence and ultimate fate.

Abiotic Degradation Mechanisms (e.g., Photolysis, Hydrolysis) in Natural Systems

Abiotic degradation pathways for EDTA complexes include photolysis (degradation by light) and hydrolysis (reaction with water). The susceptibility of an EDTA complex to these processes often depends on the specific metal ion it is bound to.

Photolysis is a significant degradation pathway for certain metal-EDTA complexes, particularly the iron(III) EDTA complex (FeEDTA). wikipedia.org In surface waters, the photolysis of FeEDTA can be rapid, with half-lives ranging from minutes to hours depending on light conditions. wikipedia.org This process leads to the breakdown of the EDTA molecule into smaller, more biodegradable compounds such as triacetate (ED3A), diacetate (EDDA), and monoacetate (EDMA). wikipedia.org However, EDTA complexes with other environmentally abundant metals, such as Mg²⁺ and Ca²⁺, are generally more resistant to photolysis. wikipedia.org

Hydrolysis is another potential abiotic degradation mechanism. However, studies on various organic compounds have shown that susceptibility to hydrolysis can be highly dependent on pH and temperature. nih.gov For many EDTA complexes, hydrolysis is not considered a primary degradation pathway under typical environmental conditions.

Investigation of Biodegradation Potential and Microbial Mechanisms

The biodegradation of EDTA is a key factor in its environmental persistence. While EDTA was once considered to be highly resistant to biodegradation, subsequent research has identified several bacterial strains capable of degrading it. wikipedia.org

The biodegradability of EDTA is significantly influenced by the metal it is complexed with. Some bacteria can only degrade EDTA when it is complexed with certain metals. For example, the bacterial strain Agrobacterium radiobacter can degrade Fe(III)EDTA, while other strains like BNC1 and DSM 9103 are more effective at degrading EDTA complexed with calcium, barium, magnesium, and manganese(II). wikipedia.org These bacteria are unable to degrade the highly stable Fe(III)EDTA complex. wikipedia.orgscience.gov This suggests that the dissociation of the metal-EDTA complex is a necessary prerequisite for biodegradation by these organisms. wikipedia.org

Biodegradation of EDTA can occur under aerobic conditions, with microorganisms utilizing it as a source of carbon and nitrogen. wikipedia.org The process often involves enzymatic attack on both the carbon backbone and the acetyl groups of the EDTA molecule, leading to byproducts like ED3A and iminodiacetic acid (IDA). wikipedia.org Some studies have even found microorganisms that can form nitrates from EDTA under moderately alkaline conditions. wikipedia.org

A mixed microbial culture has been shown to biodegrade various metal-EDTA complexes, with the rate of degradation following the order: Fe > Cu > Co > Ni > Cd. nih.gov This further highlights the influence of the complexed metal on the biodegradability of EDTA.

Interactive Data Table: Biodegradation of Metal-EDTA Complexes by a Mixed Microbial Culture nih.gov

Below is a summary of the extent of EDTA biodegradation and corresponding metal removal for various metal-EDTA complexes by a mixed microbial culture after 28 days.

| Metal-EDTA Complex | Initial EDTA Concentration (mM) | EDTA Degraded (%) | Metal Removed from Solution (%) |

| NaEDTA | 5.0 | 31 | N/A |

| FeEDTA | 5.0 | 60 | 44 |

| CuEDTA | 5.0 | 30 | 16 |

| CoEDTA | 5.0 | 25 | 14 |

| NiEDTA | 5.0 | 23.4 | 31 |

| CdEDTA | 5.0 | 19.3 | 19 |

Influence of Metal Speciation on Degradation Kinetics and Pathways

The degradation of ethylenediaminetetraacetic acid (EDTA) in the environment is significantly influenced by its speciation, particularly the type of metal ion it is complexed with. The stability of the metal-EDTA complex plays a crucial role in determining its susceptibility to degradation, although a simple, universal pattern has not been established. scielo.brscielo.br

Research has shown that the biodegradability of EDTA is highly dependent on the specific metal-EDTA complex present. scielo.broup.com Some bacterial strains are only capable of degrading metal-chelate complexes with low stability constants, such as those with calcium (Ca(II)) and magnesium (Mg(II)). scielo.brscielo.br Conversely, other microbial communities have demonstrated the ability to degrade the highly stable iron(III)-EDTA complex. scielo.brscielo.br This highlights that the ability to degrade EDTA is not solely a property of the EDTA molecule itself, but is intricately linked to the metal it has chelated. The speciation of the metal-EDTA complex and the specific bacterial species present are determining factors in its environmental fate. scielo.br

The thermal degradation of EDTA chelates also varies with the complexed metal. Studies on the decomposition of various divalent metal-EDTA complexes in alkaline aqueous solutions at elevated temperatures revealed the following order of degradation rates: Mg(II) > Ca(II) > Zn(II) > Fe(II) > Ni(II). cdnsciencepub.com This indicates that the magnesium-EDTA complex is less stable to thermal degradation compared to other common metal complexes.

Interactive Data Table: Relative Degradation Rates of Metal-EDTA Complexes

| Metal Ion | Relative Thermal Degradation Rate | Stability Constant (log K) | Notes on Biodegradation |

| Mg(II) | Highest | 8.7 | Complexes with low stability constants are sometimes more readily biodegradable. scielo.brscielo.br |

| Ca(II) | High | 10.6 | Complexes with low stability constants are sometimes more readily biodegradable. scielo.brscielo.br |

| Zn(II) | Moderate | 16.5 | |

| Fe(II) | Low | 14.3 | |

| Ni(II) | Lowest | 18.6 | |

| Fe(III) | Not included in thermal study | 25.1 | High stability constant, yet some bacteria can degrade it. scielo.brscielo.br |

This table compiles data from multiple sources to illustrate the relationship between metal speciation, stability, and degradation of EDTA complexes. The thermal degradation rates are relative and based on the study by Martell et al. (1982). cdnsciencepub.com

Mechanistic Insights into Chelation-Enhanced Environmental Remediation Technologies

Enhancement Mechanisms in Phytoremediation of Contaminated Soils

Phytoremediation, the use of plants to remove pollutants from the environment, can be significantly enhanced by the application of chelating agents like EDTA. researchgate.nettandfonline.com The primary mechanism behind this enhancement is the increased solubility and bioavailability of heavy metals in the soil. researchgate.nettandfonline.comnih.gov EDTA forms stable, water-soluble complexes with heavy metal ions that are otherwise strongly adsorbed to soil particles or exist in precipitated forms. researchgate.nettandfonline.com

The application of EDTA to contaminated soil facilitates several key processes:

Solubilization of Heavy Metals: EDTA has a strong affinity for various heavy metals, such as lead (Pb), cadmium (Cd), and zinc (Zn). neptjournal.comcabidigitallibrary.org It effectively desorbs these metals from the soil matrix, increasing their concentration in the soil solution. tandfonline.com

Mobilization and Transport: Once in the soluble metal-EDTA complex form, the heavy metals can more easily move through the soil towards the plant roots. researchgate.nettandfonline.com This increased mobility is a critical step in making the contaminants available for plant uptake.

Plant Uptake and Translocation: Plants are able to absorb the metal-EDTA complexes through their root systems. neptjournal.com Research suggests that EDTA may also alter the permeability of root cell membranes, further facilitating the uptake of heavy metals. nih.gov Once inside the plant, the metal complexes can be transported from the roots to the aerial parts of the plant, such as the shoots and leaves, a process known as translocation. tandfonline.comnih.gov This is crucial for phytoextraction, where the goal is to remove the contaminants from the soil by harvesting the plant biomass. srce.hr

Studies have shown that the application of EDTA can lead to a significant increase in the accumulation of heavy metals in plants. nih.govnih.gov For example, in one study, the application of EDTA increased the translocation of lead to the aerial parts of the plant, potentially by affecting the Casparian band in the roots. nih.gov The effectiveness of EDTA-enhanced phytoremediation is dependent on both the plant's ability to produce biomass and its capacity to accumulate high concentrations of heavy metals. nih.govnih.gov

Interactive Data Table: Research Findings on EDTA-Enhanced Phytoremediation

| Plant Species | Contaminant(s) | Key Finding with EDTA Application | Reference |

| Indocalamus decorus | Lead (Pb) | Increased transport of Pb to the aerial parts of the plant. nih.gov | nih.gov |

| Brassica juncea | Cd, Cr, Pb, Hg | Increased uptake and translocation of heavy metals from roots to shoots. nih.gov | nih.gov |

| Water Spinach & Spinach | Lead (Pb) | EDTA application produced a synergistic effect in Pb uptake and translocation. neptjournal.com | neptjournal.com |

| Tagetes sp. | Zn, Cd, Pb, Cu | Enhanced mobility of heavy metals in soil and increased uptake and translocation into plant tissues. researchgate.net | researchgate.net |

It is important to note that while EDTA is effective, there are potential environmental risks associated with its use, such as the leaching of metal-EDTA complexes into groundwater. researchgate.nettandfonline.com

Principles of Water Treatment Applications, including Scale Prevention and Metal Ion Control

EDTA and its salts, including this compound, are widely used in water treatment due to their ability to chelate metal ions. wikipedia.orgwaterlinepublication.org.ukshanghaichemex.com This chelating action is the fundamental principle behind its application in scale prevention and the control of problematic metal ions in various industrial and domestic settings. wikipedia.orgvinipul.com

Scale Prevention:

Water hardness is primarily caused by the presence of calcium (Ca²⁺) and magnesium (Mg²⁺) ions. wikipedia.org These ions can react with anions like carbonates and sulfates to form insoluble precipitates, commonly known as scale, on the surfaces of pipes, boilers, and other equipment. waterlinepublication.org.ukatamanchemicals.com Scale buildup reduces heat transfer efficiency, restricts water flow, and can lead to equipment damage. waterlinepublication.org.uk

EDTA effectively prevents scale formation by forming stable, water-soluble complexes with Ca²⁺ and Mg²⁺ ions. wikipedia.orgscispectrum.in Once chelated, these metal ions are sequestered and remain in solution, preventing them from precipitating out as scale. waterlinepublication.org.ukshanghaichemex.com The resulting metal-EDTA complexes are harmlessly carried through the water system and removed through processes like boiler blowdown. waterlinepublication.org.uk EDTA salts are also capable of dissolving existing scale deposits, such as those composed of calcium carbonate, calcium sulfate, or calcium oxalate. atamanchemicals.com

Metal Ion Control:

Beyond water softening, EDTA is crucial for controlling the detrimental effects of other metal ions, such as iron (Fe²⁺/Fe³⁺), copper (Cu²⁺), and manganese (Mn²⁺). wikipedia.orgwaterlinepublication.org.uk These metal ions can cause a range of issues in industrial processes and product formulations:

Catalytic Degradation: In the pulp and paper industry, metal ions like Mn²⁺ can catalyze the decomposition of hydrogen peroxide, a key chemical used in chlorine-free bleaching. EDTA is used to inhibit this catalytic activity, preserving the bleaching agent and improving the efficiency of the process. wikipedia.orgshanghaichemex.com

Color Modification: In the textile industry, trace metal impurities can interfere with dyeing processes, leading to incorrect colors. EDTA sequesters these metal ions, preventing them from altering the shades of dyed products. wikipedia.orgatamanchemicals.com

Product Stability: In cleaning products, cosmetics, and food, metal ions can catalyze oxidative degradation, leading to spoilage or discoloration. wikipedia.orgigchemsolutions.com EDTA acts as a stabilizer by binding these metal ions and preventing such undesirable reactions. vinipul.com

The effectiveness of EDTA in controlling specific metal ions is dependent on the pH of the water. waterlinepublication.org.uk For instance, EDTA is most effective at chelating ferric iron at a pH between 3 and 6, while it optimally chelates calcium and other alkaline earth metals at a pH greater than 6. waterlinepublication.org.ukwaterlinepublication.org.uk This pH dependency is a critical consideration in formulating water treatment programs. waterlinepublication.org.uk

Agricultural Science: Mechanisms of Chelated Magnesium in Plant Systems

Role of Chelated Magnesium in Plant Nutrient Uptake and Translocation Mechanisms

Chelated magnesium, such as that found in EDTA.Mg.2Na.4H2O, plays a crucial role in enhancing the uptake and movement of nutrients within a plant. The process of chelation involves the binding of the magnesium ion to an organic molecule, in this case, ethylenediaminetetraacetic acid (EDTA). This creates a stable, water-soluble complex that protects the magnesium from forming insoluble compounds in the soil. thinkdochemicals.comwbcil.com This increased solubility is key to its enhanced availability to plants. wbcil.com

The mechanism of uptake for these chelated compounds is a subject of ongoing research. One theory suggests that the entire metal-chelate complex can be absorbed by the plant's roots, particularly in areas where the root's protective layers have not fully formed or at natural breaks in the root structure. pjoes.com Once inside the root, the complex can then enter the xylem, the plant's water-conducting tissue, and be transported to the shoots and leaves, driven by the force of transpiration. pjoes.comneptjournal.com This direct uptake of the chelate-metal complex is one proposed pathway for how EDTA enhances nutrient translocation.

Another theory, known as the "split-uptake" mechanism, posits that the metal-chelate complex dissociates at the root surface, and only the free metal ion is absorbed by the plant. pjoes.com Regardless of the precise mechanism, the presence of the chelating agent significantly increases the concentration of soluble magnesium at the root surface, thereby facilitating its absorption.

Furthermore, chelated magnesium can indirectly influence the uptake of other essential nutrients. For example, studies have shown that the application of EDTA can increase the concentration of phosphorus in plants. researchgate.net This is likely due to EDTA's ability to dissolve metal phosphates in the soil, which would otherwise be unavailable to the plant. researchgate.net

Chelation-Assisted Transport and Bioavailability of Magnesium in Plant Physiology

The primary advantage of using chelated magnesium is the significant increase in its bioavailability to plants. thinkdochemicals.comresearchtrend.net In many soil types, particularly those with alkaline or high pH conditions, essential metal micronutrients like magnesium can precipitate out of the soil solution, forming insoluble compounds that plant roots cannot absorb. thinkdochemicals.comatpag.com The chelation process with EDTA prevents these reactions, keeping the magnesium in a soluble and plant-available form over a wider range of soil pH levels. wbcil.com

This chelation-assisted transport is vital for efficient nutrient delivery. peptechbio.com The EDTA molecule essentially shields the magnesium ion from adverse chemical reactions in the soil, ensuring it remains mobile and can reach the plant's root system. wbcil.comihumico.com Once at the root, the increased concentration of soluble magnesium enhances the rate of uptake.

The transport of magnesium within the plant is also critical for various physiological functions. Magnesium is a mobile nutrient, meaning it can be moved from older tissues to younger, growing parts of the plant where it is most needed. atpag.combalchem.com While the exact mechanisms of how the EDTA complex moves within the plant are still being fully elucidated, it is understood that the chelate facilitates the movement of the mineral through the xylem to various plant organs. neptjournal.comnih.gov This enhanced mobility ensures that magnesium can reach the leaves, where it is a central component of the chlorophyll (B73375) molecule and essential for photosynthesis. wbcil.combalchem.com

Interaction of EDTA-Mg with Soil Chemistry to Enhance Plant Nutrition and Growth

The application of EDTA-Mg to the soil initiates a series of interactions that ultimately benefit plant nutrition. A key function of EDTA is to prevent the fixation of magnesium in the soil. wbcil.com In many agricultural soils, positively charged magnesium ions can become tightly bound to negatively charged soil particles, a process that renders them unavailable for plant uptake. thinkdochemicals.com The EDTA molecule envelops the magnesium ion, creating a stable complex that is less likely to be adsorbed by soil colloids. wbcil.comihumico.com

This chelating action is particularly beneficial in soils with unfavorable pH levels. In alkaline soils, for instance, many micronutrients form insoluble hydroxides. EDTA chelation keeps these nutrients in the soil solution, making them available for plant absorption. thinkdochemicals.com Conversely, in acidic soils, which can have high concentrations of soluble aluminum that can be toxic to plants and compete with magnesium for uptake, EDTA can also play a role. frontiersin.org

Table 1: Effects of EDTA on Soil and Plant Nutrient Concentrations

| Parameter | Effect of EDTA Application | Reference |

| Soil Nutrient Availability | Increases solubility of micronutrients like Fe, Mn, Zn, and Cu. | ihumico.com |

| Prevents precipitation of nutrients in alkaline or acidic soils. | thinkdochemicals.com | |

| Can dissolve metal phosphates, increasing phosphorus availability. | researchgate.net | |

| Plant Nutrient Uptake | Enhances uptake of chelated micronutrients by roots. | neptjournal.comihumico.com |

| Can increase phosphorus and sulfur concentrations in plant tissues. | researchgate.net | |

| Soil Properties | May reduce phosphorus fixation in the soil. | researchgate.net |

| Can persist in the soil for extended periods. | researchgate.net |

Mechanistic Impact on Chlorophyll Formation and Photosynthesis Pathways in Plants

Magnesium is fundamentally linked to photosynthesis as it is the central atom in the chlorophyll molecule. balchem.comicl-growingsolutions.com Each chlorophyll molecule, the pigment responsible for capturing light energy, contains magnesium, which constitutes about 6.7% of the molecule's weight. icl-growingsolutions.com Therefore, an adequate supply of bioavailable magnesium is a prerequisite for chlorophyll synthesis.

The use of chelated magnesium, like this compound, ensures a steady and available supply of magnesium to the plant, directly supporting the formation of chlorophyll. wbcil.com A deficiency in magnesium leads to a decrease in chlorophyll content, resulting in a characteristic yellowing of the leaves known as chlorosis, which typically appears on older leaves first due to magnesium's mobility within the plant. atpag.comicl-growingsolutions.com By preventing magnesium deficiency, EDTA-Mg helps maintain the greenness and photosynthetic capacity of the plant.

Beyond its structural role in chlorophyll, magnesium activates numerous enzymes that are critical for the processes of photosynthesis and respiration. icl-growingsolutions.comnih.gov It plays a role in the synthesis of carbohydrates and proteins and is involved in the transport of sugars from the leaves (the "source") to other parts of the plant (the "sinks") for growth or storage. atpag.commdpi.com Fluctuations in magnesium levels within the chloroplast can regulate the activity of key photosynthetic enzymes. researchgate.net Therefore, the enhanced bioavailability of magnesium provided by EDTA chelation has a cascading positive effect on the entire photosynthetic pathway, from light capture to the production and translocation of energy for plant growth. wbcil.comresearchgate.net

Advanced Analytical Methodologies for Detection and Quantification of Edta.mg.2na.4h2o

Complexometric Titration Techniques and Optimization of Indicator Systems

Complexometric titration is a cornerstone of volumetric analysis for determining the concentration of metal ions, including magnesium. byjus.com This method relies on the reaction between the metal ion and a complexing agent, or chelating agent, such as EDTA, to form a stable, water-soluble complex. byjus.comtruman.edu The titration of magnesium with EDTA is typically conducted in a buffered solution at a pH of approximately 10 to ensure the quantitative formation of the Mg-EDTA complex. truman.edumetrohm.com

The endpoint of the titration is visualized using a metal-ion indicator, which is a substance that changes color when it binds to the metal ion. kau.edu.sa For the titration of magnesium with EDTA, indicators such as Eriochrome Black T (EBT) and Calmagite are commonly used. byjus.comprezi.com Initially, the indicator forms a colored complex with the magnesium ions; for instance, EBT and Calmagite form a wine-red or pink complex with Mg²⁺. byjus.comsatyensaha.com As the EDTA titrant is added, it first reacts with the free magnesium ions. Near the endpoint, EDTA displaces the indicator from the magnesium-indicator complex, causing a distinct color change. satyensaha.com In the case of EBT and Calmagite, the solution turns from wine-red/pink to blue, signaling that all the magnesium has been complexed by the EDTA. byjus.comopen.edu

Optimization of the indicator system is critical for achieving a sharp and accurate endpoint. Key factors include:

pH Control: The stability of the metal-indicator complex and the metal-EDTA complex is highly pH-dependent. truman.eduuclmail.net An ammonia-ammonium chloride buffer is frequently used to maintain the required alkaline environment (pH ~10). metrohm.comgoogle.com

Indicator Stability: The metal-indicator complex must be less stable than the metal-EDTA complex to ensure that EDTA can displace the indicator at the endpoint. kau.edu.sacanterbury.ac.nz However, it must be stable enough to provide a distinct color before the endpoint. kau.edu.sa

Minimizing Interferences: The presence of other metal ions that can also form complexes with EDTA can interfere with the titration. nemi.gov Masking agents can be employed to selectively prevent these ions from reacting. metrohm.com For instance, in solutions containing both magnesium and sodium ions, a masking agent like a mixed alcohol or triethanolamine (B1662121) can be added to reduce the interference from sodium ions. google.com

A back-titration method can also be utilized. In this approach, a known excess of standard EDTA solution is added to the sample. The unreacted EDTA is then titrated with a standard solution of a different metal ion, such as magnesium chloride or zinc sulfate. canterbury.ac.nzscribd.com

| Indicator | Color in Presence of Mg²⁺ | Endpoint Color (Free Indicator) | Optimal pH |

| Eriochrome Black T (EBT) | Wine-Red | Blue | ~10 |

| Calmagite | Pink/Red | Blue | ~10 |

Spectrophotometric and Fluorometric Methods for Magnesium-EDTA Complex Analysis

Spectrophotometric and fluorometric methods offer sensitive alternatives to titration for the analysis of the magnesium-EDTA complex. These techniques are based on the interaction of the complex with electromagnetic radiation.

Spectrophotometry relies on measuring the absorbance of light by a colored compound. srce.hr While the Mg-EDTA complex itself is colorless, spectrophotometric methods can be employed indirectly. satyensaha.com One common approach involves using a chromogenic reagent that forms a colored complex with magnesium. The addition of EDTA will then cause a decrease in color intensity as it sequesters the magnesium from the chromogenic complex. Reagents such as Eriochrome Black T (EBT) and Titan Yellow have been used for the colorimetric determination of magnesium. srce.hrresearchgate.net When EBT reacts with magnesium ions in a basic medium (pH 10), it forms a pink-colored complex that can be measured spectrophotometrically, typically at a wavelength of around 535 nm. srce.hr The absorbance of this complex is directly proportional to the magnesium concentration. srce.hr

The analysis can be performed by creating a calibration curve, which plots the absorbance values of several standard solutions of known magnesium concentrations versus their concentrations. google.com The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve. google.com

Fluorometric methods , which measure the fluorescence emitted by a substance, can also be applied. Certain organic dyes form fluorescent complexes with magnesium. The addition of EDTA can quench this fluorescence by complexing with the magnesium, and the degree of quenching can be related to the concentration of the Mg-EDTA complex.

Chromatographic Techniques (e.g., High-Performance Liquid Chromatography) for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying components in a mixture. For the analysis of EDTA and its metal chelates, including Mg-EDTA, reversed-phase HPLC (RP-HPLC) is a commonly employed method. humanjournals.com

In a typical RP-HPLC setup for EDTA analysis, a C18 column is used as the stationary phase. humanjournals.comrjpdft.com Since EDTA and its metal complexes are often highly polar and not well-retained on a nonpolar C18 column, various strategies are used to achieve separation:

Pre-column Derivatization: EDTA can be derivatized with a reagent to form a complex that is more easily detectable, often by UV-Vis. For example, EDTA can be complexed with a metal ion like iron(III) to form a stable complex that has a distinct UV absorbance, with maxima often observed around 258 nm. nih.govsielc.com

Ion-Pairing Chromatography: An ion-pairing reagent, such as tetrabutylammonium (B224687) bromide, is added to the mobile phase. rjpdft.comnih.gov This reagent interacts with the charged analyte (EDTA or its complex) to form a neutral ion pair, which has better retention on the reversed-phase column.

Mobile Phase Composition: The mobile phase typically consists of a buffered aqueous solution and an organic modifier like methanol. humanjournals.comnih.gov The pH of the mobile phase is a critical parameter that affects the retention and separation of EDTA and its complexes. humanjournals.com

The quantification of the Mg-EDTA complex is achieved by comparing the peak area from the chromatogram of the sample to the peak areas of standard solutions of known concentrations. The method can be validated for specificity, linearity, accuracy, and precision to ensure reliable results. rjpdft.com HPLC offers the advantage of being able to separate and quantify different metal-EDTA complexes simultaneously. researchgate.net

Electrochemical Methods for Detection and Characterization of Metal-Chelate Interactions

Electrochemical methods provide a sensitive and often cost-effective means for studying metal-chelate interactions and for the quantitative analysis of species like the Mg-EDTA complex. These techniques measure electrical properties such as potential or current that arise from chemical reactions.

Various electrochemical techniques can be applied:

Potentiometry: This method involves measuring the potential of an electrochemical cell. Ion-selective electrodes (ISEs) that are responsive to magnesium ions can be used. The presence of EDTA, which complexes with Mg²⁺, will cause a change in the measured potential, which can be correlated to the concentration of the complex.

Voltammetry: Techniques such as cyclic voltammetry (CV) and stripping voltammetry can be used to study the redox behavior of the metal ion and its complex. rsc.org For instance, the electrochemical deposition and dissolution of magnesium can be monitored. rsc.org The presence of a chelating agent like EDTA will alter the electrochemical response, providing information about the stability and formation of the Mg-EDTA complex.

Electrochemical Impedance Spectroscopy (EIS): EIS is a powerful technique for characterizing the properties of electrode-solution interfaces. rsc.org The formation of a protein nanobiofilm on a magnesium alloy surface, for example, can be studied using EIS to understand how it influences metal ion release and electrochemical interactions. acs.org

Electrochemical Sensors: Novel sensors are being developed for the detection of metal ions. For example, an electrochemical sensor based on EDTA intercalated into layered double hydroxides has been reported for the ultra-trace level detection of lead(II). researchgate.net Similar principles could be adapted for the detection of magnesium and its complexes. These sensors often rely on the modification of an electrode surface with a material that has a high affinity for the target analyte. mdpi.com

These methods are particularly useful for studying the kinetics and thermodynamics of metal-chelate formation and for in-situ measurements in complex matrices.

| Research Finding | Analytical Technique | Key Observation |

| Reversible magnesium deposition/dissolution in glyme-based electrolytes. rsc.org | Cyclic Voltammetry (CV) | The electrolyte composition, including the presence of chelating solvents, significantly affects the electrochemical behavior of magnesium. |

| Characterization of protein nanobiofilm formation on magnesium alloys. acs.org | Electrochemical Impedance Spectroscopy (EIS), Scanning Kelvin Probe Force Microscopy (SKPFM) | Protein adsorption influences the electrochemical properties and ion release at the metal/oxide interface. |

| Development of a facile immunosensor based on EDTA-Pb²⁺ complexation. nih.gov | Electrochemical Sensing | The complexation reaction between EDTA and a metal ion can be used as the basis for a sensitive detection platform. |

Rigorous Quality Control and Standardization Protocols in Analytical Research

Regardless of the analytical method chosen, rigorous quality control (QC) and standardization protocols are essential for ensuring the accuracy, reliability, and reproducibility of results.

Key aspects of a robust QC and standardization program include:

Standardization of Titrants: In complexometric titrations, the EDTA solution must be accurately standardized. truman.eduslideshare.net This is typically done by titrating it against a primary standard, which is a highly pure and stable compound. For magnesium determination, a standard solution of zinc or magnesium itself, prepared from a known mass of the pure metal, can be used. truman.edutitrations.info

Method Validation: Any analytical method used should be properly validated. This involves assessing several performance characteristics, including:

Specificity: The ability of the method to accurately measure the analyte of interest in the presence of other components in the sample matrix. rjpdft.com

Linearity: The range over which the method's response is directly proportional to the concentration of the analyte. rjpdft.com

Accuracy: The closeness of the measured value to the true value. rjpdft.com

Precision: The degree of agreement among a series of measurements of the same sample. This is often expressed as the relative standard deviation (RSD). open.edunemi.gov

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. rjpdft.com

Use of Blanks and Controls: A blank sample, which contains all the components of the sample except the analyte, should be analyzed to correct for any background signal. uclmail.net Control samples with known concentrations of the analyte should also be run periodically to verify the performance of the method.

Replicate Measurements: Performing multiple measurements on the same sample helps to assess the precision of the analysis and provides a more reliable average value. open.edu

Documentation and Traceability: All experimental procedures, data, and calculations should be meticulously documented to ensure traceability and allow for independent review.

By adhering to these rigorous protocols, analytical laboratories can ensure that the data generated for the detection and quantification of EDTA.Mg.2Na.4H2O are of the highest quality and scientific integrity.

Industrial and Materials Science Applications: Mechanistic Perspectives

Underlying Mechanisms of EDTA.Mg.2Na.4H2O as a Stabilizer and Chelating Agent in Industrial Formulations

The primary function of this compound in industrial formulations is rooted in its ability to act as a powerful chelating agent. The underlying mechanism involves the sequestration of polyvalent metal cations, which can otherwise catalyze degradation reactions, cause instability, or interfere with manufacturing processes.

The EDTA⁴⁻ ligand is hexadentate, meaning it has six points of attachment (four carboxylate groups and two nitrogen atoms) through which it can bind to a metal ion. wikipedia.org This multi-point binding wraps around the metal ion, forming an exceptionally stable, water-soluble metal-EDTA complex. wikipedia.org By sequestering metal ions such as calcium (Ca²⁺), iron (Fe³⁺), and manganese (Mn²⁺), this compound effectively removes them from the solution, preventing them from participating in undesirable chemical reactions. wikipedia.orgatamanchemicals.com

This stabilizing action is critical across several industries:

Detergents and Cleaners: In hard water, metal ions like Ca²⁺ and Mg²⁺ can react with soap and surfactants, forming insoluble soap scum and reducing cleaning efficiency. EDTA chelates these ions, preventing their precipitation and maintaining the foaming and cleaning performance of the detergent. atamanchemicals.com

Pulp and Paper Industry: Trace metal ions, particularly Mn²⁺, can catalyze the decomposition of hydrogen peroxide, which is used for chlorine-free bleaching of pulp. EDTA inhibits this catalytic activity by binding the Mn²⁺ ions, thus preserving the bleaching agent and improving the efficiency of the process. wikipedia.orgatamanchemicals.com

Cosmetics and Personal Care Products: The stability and shelf-life of cosmetics can be compromised by metal-ion-catalyzed oxidation. EDTA sequesters these ions, preventing product degradation, discoloration, and loss of efficacy.

Food and Beverage: As a preservative, it prevents catalytic oxidative discoloration and off-flavors that are catalyzed by metal ions. wikipedia.org

Table 1: Mechanisms of this compound as a Stabilizer in Various Industries

| Industry | Problem Caused by Metal Ions | Mechanism of EDTA Stabilization | Sequestered Ions |

|---|---|---|---|

| Detergents | Formation of soap scum, reduced surfactant effectiveness. | Chelates hardness ions, preventing their reaction with surfactants. atamanchemicals.com | Ca²⁺, Mg²⁺ |

| Pulp & Paper | Catalytic decomposition of hydrogen peroxide bleaching agent. | Inhibits catalytic activity by sequestering metal ions. wikipedia.orgatamanchemicals.com | Mn²⁺ |

| Cosmetics | Oxidation, discoloration, degradation of active ingredients. | Binds metal ions that catalyze oxidative reactions. | Fe³⁺, Cu²⁺ |

| Food & Beverage | Catalytic oxidative discoloration, spoilage, flavor loss. | Sequestering metal ions to prevent degradation reactions. wikipedia.org | Fe³⁺, Cu²⁺ |

Electrochemical Mechanisms in Battery Technology (e.g., Electrolyte Additive Effects on Anode Stability)

The application of EDTA salts as electrolyte additives is an emerging area of research in battery technology, particularly for stabilizing metal anodes. While specific data on this compound is limited, the mechanisms can be inferred from studies on related EDTA salts in aqueous battery systems like zinc-ion and magnesium-air batteries.

Key mechanistic effects of EDTA as an electrolyte additive include:

Corrosion Inhibition: By forming a protective complex layer on the anode surface, EDTA can physically block active sites for corrosion and hydrogen evolution, a significant issue in Mg-air batteries. rsc.orgresearchgate.net

Dissolution of Passivating Layers: In zinc-ion batteries, insulating by-products like Zn₄(OH)₆SO₄·xH₂O can form on the anode, impeding performance. EDTA-2Na can dissolve these stubborn deposits by chelating the Zn²⁺ within the layer, thereby cleaning the anode surface and improving ion transport. nih.gov